Ethyl 1-aminocyclopropanecarboxylate hydrochloride

Catalog No.
S1768067
CAS No.
42303-42-4
M.F
C6H12ClNO2
M. Wt
165.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-aminocyclopropanecarboxylate hydrochloride

CAS Number

42303-42-4

Product Name

Ethyl 1-aminocyclopropanecarboxylate hydrochloride

IUPAC Name

ethyl 1-aminocyclopropane-1-carboxylate;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-5(8)6(7)3-4-6;/h2-4,7H2,1H3;1H

InChI Key

XFNUTZWASODOQK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC1)N.Cl

Synonyms

42303-42-4;Ethyl1-aminocyclopropanecarboxylatehydrochloride;1-Aminocyclopropane-1-carboxylicacidethylesterhydrochloride;ethyl1-aminocyclopropane-1-carboxylatehydrochloride;NSC677920;ACPC-OEt-HCL;PubChem14733;AC1L8R8P;SCHEMBL741807;AC1Q649H;CHEMBL1992962;CTK6F4594;MolPort-008-155-376;XFNUTZWASODOQK-UHFFFAOYSA-N;ACT04356;EBD43604;ANW-29791;AR-1I7912;FD1022;MFCD00190747;SBB070130;AKOS005255188;AC-7455;AN-9008;CA-1654

Canonical SMILES

CCOC(=O)C1(CC1)N.Cl
  • Chemical Properties

    EACH possesses an amine functional group and an ester functional group, indicating its potential for various chemical reactions PubChem: . This combination might be of interest for researchers in organic chemistry or medicinal chemistry.

  • Limited Commercial Availability

    EACH is currently available from Sigma-Aldrich, a chemical supplier catering to research laboratories Sigma-Aldrich: . However, due to its limited commercial presence, research on EACH might be in its early stages.

Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2C_6H_{12}ClNO_2 and a molecular weight of approximately 165.62 g/mol. It appears as a white to almost white crystalline powder, soluble in water, and has a melting point in the range of 110°C to 118°C . This compound is primarily used in organic synthesis and has gained attention for its potential applications in various fields, including pharmaceuticals.

Due to its functional groups. Some notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form ethyl 1-aminocyclopropanecarboxylic acid.
  • Alkylation: The amine group can undergo alkylation, allowing for the introduction of various alkyl groups.
  • Acylation: The amine can also react with acyl chlorides or anhydrides to form amides.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different chemical properties.

Ethyl 1-aminocyclopropanecarboxylate hydrochloride exhibits various biological activities, particularly in the realm of plant growth regulation. It is known to influence the synthesis of plant hormones, specifically ethylene, which plays a crucial role in plant development and responses to environmental stimuli . Additionally, its derivatives have been studied for potential pharmacological effects, including anti-inflammatory and analgesic properties.

Several methods have been reported for synthesizing ethyl 1-aminocyclopropanecarboxylate hydrochloride:

  • Cyclization Reaction: Starting from cyclopropanecarboxylic acid derivatives, the compound can be synthesized through cyclization with ethylamine.
  • Reductive Amination: This method involves the reaction of an appropriate ketone or aldehyde with ethylamine followed by reduction.
  • Direct Amination: Ethyl 1-cyclopropanecarboxylate can be treated with ammonia or amine under specific conditions to yield the desired product.

These synthetic routes allow for modifications that can lead to various derivatives with unique properties.

Ethyl 1-aminocyclopropanecarboxylate hydrochloride has applications in:

  • Agriculture: As a plant growth regulator influencing ethylene production.
  • Pharmaceuticals: As a precursor for synthesizing bioactive compounds with potential therapeutic effects.
  • Chemical Research: Used in organic synthesis for creating novel compounds through various chemical transformations.

Studies on the interactions of ethyl 1-aminocyclopropanecarboxylate hydrochloride with biological systems indicate its role in modulating physiological responses in plants. Research has shown that it can enhance stress tolerance and improve growth under adverse conditions by altering hormone levels . Further investigations into its interactions at the molecular level could provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with ethyl 1-aminocyclopropanecarboxylate hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Aminocyclobutanecarboxylic AcidCyclobutane derivativeDifferent ring structure affects biological activity.
Ethyl GlycinateGlycine derivativeExhibits different solubility and reactivity.
Ethyl 2-AminobutanoateButanoic acid derivativeVaries in chain length affecting pharmacokinetics.
Ethyl N-(2-Aminoethyl)glycineAmino acid derivativePotentially different therapeutic applications.

Ethyl 1-aminocyclopropanecarboxylate hydrochloride is unique due to its cyclopropane structure, which may confer distinct reactivity and biological properties compared to these similar compounds. Its role as a plant growth regulator further distinguishes it within this group.

The discovery of cyclopropane-containing amino acids traces back to the mid-20th century, with 1-aminocyclopropane-1-carboxylic acid (ACC) identified in 1979 as the direct precursor of ethylene in plants. Ethyl 1-aminocyclopropanecarboxylate hydrochloride emerged as a stabilized ester derivative of ACC, enabling its use in synthetic chemistry without rapid degradation. Early syntheses involved hydrochlorination of ethyl 1-aminocyclopropanecarboxylate, as documented in patents by Shell Oil Company (1983) and later optimized in Chinese patents (CN103864635A).

Significance in Organic Chemistry Research

The compound’s strained cyclopropane ring confers unique reactivity, making it valuable for:

  • Ring-opening reactions: The cyclopropane moiety undergoes selective cleavage under acidic or nucleophilic conditions, enabling access to linear or functionalized products.
  • Peptidomimetics: Its rigid structure mimics peptide backbones, aiding in drug design for neurological and anticancer therapies.
  • Ethylene biosynthesis studies: As a hydrolyzable ACC analog, it facilitates controlled ethylene release in plant physiology experiments.

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for amino acid derivatives and cyclic organic compounds [1]. The primary International Union of Pure and Applied Chemistry name is ethyl 1-aminocyclopropane-1-carboxylate hydrochloride, which accurately describes the structural components and their positional relationships [3] [9]. This nomenclature system emphasizes the cyclopropane ring structure with the amino group and carboxylate ester functionality positioned at the 1-carbon [1] [11].

An alternative International Union of Pure and Applied Chemistry acceptable name is 1-aminocyclopropane-1-carboxylic acid ethyl ester hydrochloride, which follows the traditional acid-ester naming convention [1] [2]. This nomenclature approach prioritizes the carboxylic acid precursor structure before indicating the ethyl esterification [3] [4]. The hydrochloride designation in both nomenclature variants indicates the presence of the hydrochloric acid salt form, which enhances the compound's stability and solubility characteristics [5] [6].

Nomenclature SystemChemical Name
International Union of Pure and Applied Chemistry Name (Primary)ethyl 1-aminocyclopropane-1-carboxylate hydrochloride
International Union of Pure and Applied Chemistry Name (Alternative)1-aminocyclopropane-1-carboxylic acid ethyl ester hydrochloride
Systematic NameCyclopropanecarboxylic acid, 1-amino-, ethyl ester, hydrochloride

Alternative Nomenclature Systems

The compound is recognized under multiple nomenclature systems that serve different organizational and communication purposes within the chemical sciences [5] [7]. The Chemical Abstracts Service employs the systematic name 1-Aminocyclopropyl carboxylic acid ethyl ester hydrochloride, which follows their established indexing conventions for amino acid derivatives [4] [8]. This nomenclature system prioritizes functional group identification and structural clarity for database organization purposes [10] [11].

Common nomenclature systems utilize the straightforward designation Ethyl 1-aminocyclopropanecarboxylate hydrochloride, which represents the most frequently encountered name in commercial and research applications [2] [6]. This naming convention balances systematic accuracy with practical usage requirements [9] [12]. Alternative systematic approaches include the descriptive name 1-(ethoxycarbonyl)cyclopropanaminium chloride, which emphasizes the ionic nature of the hydrochloride salt [14] [19].

Laboratory and trade nomenclature systems have developed abbreviated forms to facilitate communication efficiency [2] [28]. These include H-ACPC-OEt·HCl, ACPC-OEt HCl, and H-AC3C-OEt Hydrochloride, where the abbreviations represent standard amino acid notation conventions [5] [6]. International variations include the systematic descriptor ethyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1), which explicitly indicates the stoichiometric relationship between the organic compound and hydrochloric acid [14] [1].

Name CategoryAlternative Names
Abbreviated FormsH-ACPC-OEt·HCl, ACPC-OEt HCl, H-AC3C-OEt Hydrochloride
Trade/Laboratory NamesE0937, BCP05259, FD1022, AKOS005255188
Alternative Systematic Names1-(ethoxycarbonyl)cyclopropanaminium chloride, 1-ethoxycarbonyl-cyclopropyl-ammonium chloride
International Variationsethyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1)

Registry Identifiers

Chemical Abstracts Service Number Classification

The Chemical Abstracts Service Registry Number for Ethyl 1-aminocyclopropanecarboxylate hydrochloride is 42303-42-4, which serves as the definitive numerical identifier for this specific chemical entity [1] [9] [10]. This Chemical Abstracts Service number classification places the compound within the organic chemical substances category, specifically under amino acid derivatives and cyclic compounds [4] [11]. The Chemical Abstracts Service Registry system assigns these numbers sequentially based on the date of first registration, and this particular identifier was established to distinguish this hydrochloride salt form from related compounds [2] [5].

The Chemical Abstracts Service number 42303-42-4 is recognized across international chemical databases and regulatory systems as the primary identifier for commercial, research, and regulatory purposes [6] [7]. This numerical classification system eliminates ambiguity that may arise from alternative naming conventions and provides universal chemical identification [8] [9]. The Chemical Abstracts Service Registry maintains comprehensive structural and property information associated with this identifier number [13] [3].

Additional Identification Codes

Multiple database systems have assigned unique identification codes to facilitate cross-referencing and data integration across chemical information platforms [1] [9]. The Molecular Design Limited Number MFCD00190747 serves as the primary identifier within the Accelrys chemical database system [2] [3]. This identifier enables researchers to access structural, physical, and chemical property data across multiple software platforms [4] [5].

The PubChem database system assigns Compound Identification Number 386203 and Substance Identification Number 160871440 to distinguish between the standardized chemical structure and depositor-provided substance information respectively [1] [31]. The ChEMBL database utilizes identifier CHEMBL1992962 for bioactivity and pharmacological data organization [1] [6]. ChemSpider employs identification number 342270 for structural and property information integration [15] [9].

The Environmental Protection Agency DSSTox Substance Identification DTXSID40327703 provides environmental and toxicological data linkage within regulatory databases [1] [30]. The National Cancer Institute assigns NSC677920 for compound tracking within cancer research databases [1] [28]. The European Community Number 663-219-6 serves regulatory identification purposes within European Union chemical legislation frameworks [1] [5].

Registry SystemIdentifier Code
Chemical Abstracts Service Registry Number42303-42-4
Molecular Design Limited NumberMFCD00190747
PubChem Compound Identification Number386203
PubChem Substance Identification Number160871440
ChEMBL IdentificationCHEMBL1992962
ChemSpider Identification342270
DSSTox Substance IdentificationDTXSID40327703
National Service Center NumberNSC677920
European Community Number663-219-6
Wikidata IdentificationQ72435490
Reaxys Registry Number3696441

Structural Representation Conventions

The molecular formula C₆H₁₂ClNO₂ represents the elemental composition following Hill notation conventions, where carbon atoms are listed first, followed by hydrogen, and then remaining elements in alphabetical order [3] [9] [11]. This systematic arrangement facilitates database organization and chemical information retrieval [25] [17]. The molecular weight of 165.62 grams per mole reflects the combined atomic masses of all constituent atoms including the hydrochloride salt component [2] [4] [5].

The International Chemical Identifier string InChI=1S/C6H11NO2.ClH/c1-2-9-5(8)6(7)3-4-6;/h2-4,7H2,1H3;1H provides a unique textual representation of the molecular structure and connectivity [3] [19] [24]. This standardized format enables precise structural communication across different software platforms and databases [15] [17]. The corresponding International Chemical Identifier Key XFNUTZWASODOQK-UHFFFAOYSA-N serves as a shortened hash code for rapid database searching and structural identification [1] [9] [11].

Simplified Molecular Input Line Entry System notation CCOC(=O)C1(N)CC1.Cl represents the molecular structure using ASCII characters to describe atomic connectivity and bonding patterns [4] [19] [15]. This linear notation system enables efficient storage and computational processing of structural information [17] [25]. Alternative Simplified Molecular Input Line Entry System representations include CCOC(=O)C1(CC1)N.Cl, which employs different bracketing conventions while maintaining equivalent structural meaning [1] [11].

The structural representation conventions distinguish between the organic component ethyl 1-aminocyclopropane-1-carboxylate and the inorganic hydrochloride component through the period separator in both International Chemical Identifier and Simplified Molecular Input Line Entry System formats [14] [19]. This notation approach clearly indicates the salt formation while maintaining individual molecular identity information [3] [15].

Representation TypeChemical Code/Value
Molecular FormulaC₆H₁₂ClNO₂
Hill Notation FormulaC₆H₁₂ClNO₂
International Chemical IdentifierInChI=1S/C6H11NO2.ClH/c1-2-9-5(8)6(7)3-4-6;/h2-4,7H2,1H3;1H
International Chemical Identifier KeyXFNUTZWASODOQK-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System (Canonical)CCOC(=O)C1(N)CC1.Cl
Simplified Molecular Input Line Entry System (Isomeric)CCOC(=O)C1(CC1)N.Cl
Molecular Weight165.62 g/mol

Ethyl 1-aminocyclopropanecarboxylate hydrochloride possesses the molecular formula C₆H₁₂ClNO₂ with a molecular weight of 165.62 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 42303-42-4 and is systematically named as ethyl 1-aminocyclopropane-1-carboxylate;hydrochloride according to International Union of Pure and Applied Chemistry nomenclature [4] [5] [6].

The molecular composition encompasses six carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This composition reflects the integration of several distinct structural elements: a three-membered cyclopropane ring system, an amino functional group, a carboxylate ester moiety, and the hydrochloride salt component [1] [2] [5]. The compound manifests as a white to almost white crystalline powder at room temperature, with a melting point range of 110-118°C and exhibits high solubility in aqueous media [3] [5] [7].

Commercial preparations of ethyl 1-aminocyclopropanecarboxylate hydrochloride typically achieve purities exceeding 97-98% as determined by total nitrogen analysis and argentometric titration [3] [7]. The compound demonstrates hygroscopic properties and requires storage under inert gas conditions at temperatures below 15°C to maintain stability [3] [7].

PropertyValue
Molecular FormulaC₆H₁₂ClNO₂ [1] [2]
Molecular Weight165.62 g/mol [2] [4]
CAS Registry Number42303-42-4 [1] [2] [5]
Physical StateCrystalline solid [3] [7]
Melting Point110-118°C [3] [5] [7]
Water SolubilityHigh [3] [7]
Commercial Purity≥97-98% [3] [7]

Structural Configuration

Cyclopropane Ring System

The cyclopropane ring constitutes the central structural framework of ethyl 1-aminocyclopropanecarboxylate hydrochloride, establishing a highly constrained three-membered carbocyclic system. The triangular geometry of cyclopropane necessitates carbon-carbon bond angles of 60°, representing a substantial deviation of 49.5° from the ideal tetrahedral angle of 109.5° [8] [9] [10]. This geometric constraint generates significant angular strain, contributing approximately 27.6 kilocalories per mole to the total ring strain energy [10] [11] [12].

The cyclopropane ring adopts a necessarily planar configuration, as three points define a plane in geometric space [9] [13] [12]. This planarity precludes any conformational flexibility within the ring system itself, distinguishing cyclopropane derivatives from larger cycloalkanes that can adopt non-planar conformations to relieve strain [9] [14]. The carbon-carbon bond lengths within the cyclopropane ring are approximately 1.51 picometers, which are slightly shortened compared to typical sp³ carbon-carbon bonds due to the high ring strain [15] [16].

The unique bonding characteristics of the cyclopropane ring arise from the overlap of atomic orbitals at severely compressed bond angles. The 3e' orbitals of cyclopropane possess appropriate symmetry to interact with low-lying unoccupied orbitals of π-acceptor substituents, with maximum orbital overlap occurring when the substituent bisects the ring in projection [8]. This electronic arrangement contributes to the distinctive reactivity profile of cyclopropane derivatives, as the high strain energy renders the carbon-carbon bonds more susceptible to ring-opening reactions [10] [11].

The structural rigidity imposed by the cyclopropane ring system serves important functional purposes in medicinal chemistry applications. The constrained geometry prevents conformational flexibility that might otherwise reduce binding affinity to biological targets, making cyclopropane-containing compounds valuable as conformationally restricted analogs of more flexible molecules [17] [18].

Amino Functionality

The amino group in ethyl 1-aminocyclopropanecarboxylate hydrochloride is positioned at the 1-carbon of the cyclopropane ring, creating a quaternary carbon center bearing both the amino functionality and the carboxylate ester group. In the hydrochloride salt form, this amino group exists in its protonated state as an ammonium cation (NH₃⁺), establishing ionic character within the molecular structure [19] [20] [21].

The protonation of the amino group occurs through acid-base chemistry with hydrochloric acid, wherein the lone pair of electrons on the nitrogen atom accepts a proton from the acid to form a new nitrogen-hydrogen bond [19] [20]. This protonation process transforms the neutral amine into a positively charged ammonium species, fundamentally altering the physicochemical properties of the compound, particularly its water solubility and crystalline behavior [20] [22].

The geometric arrangement around the nitrogen atom maintains tetrahedral coordination in both the free base and protonated forms. However, the addition of the fourth bond to hydrogen in the salt form creates a formal positive charge that is balanced by the chloride counterion [19] [21]. This ionic pairing significantly influences the solid-state packing and solution behavior of the compound.

The amino functionality serves as the primary site for intermolecular interactions in the crystal lattice, participating in hydrogen bonding networks that stabilize the solid-state structure [20]. The protonated amino group can act as a hydrogen bond donor to nearby oxygen atoms or chloride ions, contributing to the overall stability and melting point characteristics of the hydrochloride salt [20] [22].

Carboxylate Ester Moiety

The carboxylate ester functionality in ethyl 1-aminocyclopropanecarboxylate hydrochloride consists of a carbonyl group directly attached to the quaternary carbon of the cyclopropane ring, with an ethyl alcohol-derived alkoxy group completing the ester linkage. This structural arrangement creates a α-amino acid ester derivative with the amino acid backbone constrained within the cyclopropane ring system [23] [24].

The ester functional group exhibits characteristic bonding parameters, with a carbon-oxygen double bond length of approximately 1.23 Ångströms for the carbonyl and a carbon-oxygen single bond length of approximately 1.36 Ångströms for the alkoxy linkage [25]. The carbonyl carbon maintains sp² hybridization and exhibits electrophilic character, making it susceptible to nucleophilic attack under appropriate reaction conditions [26] [27].

Conformational analysis of the ester moiety reveals restricted rotation around the carbon-carbon bond connecting the cyclopropane ring to the carbonyl group due to partial double bond character arising from resonance between the carbonyl and the ring system [28] [29]. The ethyl group portion of the ester provides conformational flexibility through rotation around the carbon-oxygen and carbon-carbon single bonds, allowing for multiple low-energy conformational states [28].

The ester functionality significantly influences the overall molecular properties by providing a site for potential hydrolysis reactions and contributing to the lipophilic character of the molecule [26] [25]. The presence of the ethyl ester group enhances membrane permeability compared to the corresponding carboxylic acid, making it valuable for biological applications where cellular uptake is desired [26] [22].

Hydrochloride Salt Formation

The hydrochloride salt formation in ethyl 1-aminocyclopropanecarboxylate hydrochloride results from the acid-base reaction between the amino group of the parent compound and hydrochloric acid. This salt formation process involves the transfer of a proton from the hydrochloric acid to the basic nitrogen atom, creating an ionic compound composed of the protonated organic cation and the chloride anion [30] [19] [20].

The mechanism of salt formation proceeds through the nucleophilic attack of the amino group's lone pair electrons on the electrophilic hydrogen of hydrochloric acid [19]. This interaction leads to the formation of a new nitrogen-hydrogen bond while simultaneously generating the chloride ion as the conjugate base [30] [20]. The resulting ionic compound exhibits markedly different physical properties compared to the neutral parent amine, including enhanced water solubility, altered melting point, and improved crystallization characteristics [20] [22].

The chloride counterion in the hydrochloride salt plays a crucial role in the overall molecular organization and solid-state packing. The chloride ion typically coordinates with the protonated amino group through electrostatic interactions and may participate in hydrogen bonding networks within the crystal lattice [20] [31]. These interactions contribute to the stability and reproducible crystalline structure of the hydrochloride salt.

The salt formation process is governed by the relative acid-base strengths of the components, with the pKa difference between hydrochloric acid and the amino group being sufficient to drive complete protonation under normal conditions [22]. This complete ionization ensures consistent stoichiometry and reproducible physical properties in the final hydrochloride salt product [20] [22].

Stereochemical Considerations

Ethyl 1-aminocyclopropanecarboxylate hydrochloride presents interesting stereochemical characteristics despite the apparent simplicity of its structure. The compound contains a quaternary carbon center at the 1-position of the cyclopropane ring, where both the amino group and the carboxylate ester are attached. However, since both of these substituents are identical in terms of their attachment to the carbon center (both are attached via single bonds to the same carbon), the molecule lacks a true chiral center and therefore does not exhibit optical activity [32] [33] [34].

The stereochemical analysis reveals that ethyl 1-aminocyclopropanecarboxylate hydrochloride belongs to the class of non-chiral amino acid derivatives, similar to glycine among the natural amino acids [32] [33]. The absence of chirality results from the symmetrical substitution pattern at the cyclopropane carbon bearing the functional groups, where the remaining two positions of the quaternary carbon are occupied by the two other carbons of the cyclopropane ring [32].

Despite the lack of overall molecular chirality, the cyclopropane ring system itself imposes significant conformational constraints that influence the spatial arrangement of the amino and ester functional groups [8] [35]. The planar nature of the cyclopropane ring and the tetrahedral geometry at the quaternary carbon create a defined three-dimensional arrangement of substituents that may be important for biological activity and molecular recognition [35] [18].

The stereochemical properties of the compound become particularly relevant when considering potential chemical modifications or derivatizations. Introduction of different substituents at the 2- or 3-positions of the cyclopropane ring could generate chiral centers, leading to stereoisomeric products with potentially different biological activities [23] [36] [37]. Such stereochemical variations have been extensively studied in the context of 1-aminocyclopropanecarboxylic acid derivatives and their pharmaceutical applications [23] [37] [24].

Stereochemical FeatureCharacteristicImplication
Quaternary CarbonC-1 of cyclopropane [32]Potential chiral center
Molecular ChiralityAbsent [32] [33]No optical activity
Conformational RigidityHigh due to ring strain [8] [35]Fixed spatial arrangement
Substitution PatternSymmetrical [32]Achiral configuration

Conformational Analysis

The conformational analysis of ethyl 1-aminocyclopropanecarboxylate hydrochloride is dominated by the rigid structural constraints imposed by the cyclopropane ring system. Unlike larger cycloalkanes that can adopt multiple conformational states through bond rotation and ring puckering, the three-membered cyclopropane ring maintains a fixed planar geometry with no possibility for internal rotation or flexing [13] [12] [14].

The cyclopropane ring system exists in a single, highly constrained conformation where all three carbon atoms are coplanar by geometric necessity [13] [12]. This planarity results in complete eclipsing of all carbon-hydrogen bonds around the ring, creating substantial torsional strain that contributes to the overall ring strain energy of approximately 27.6 kilocalories per mole [10] [12]. The inability of the ring to adopt alternative conformations to relieve this strain distinguishes cyclopropane from larger rings that can pucker or adopt non-planar geometries [14] [38].

The conformational preferences of the amino and ester substituents are influenced by their attachment to the rigid cyclopropane framework. The amino group, in its protonated form as the hydrochloride salt, maintains tetrahedral geometry around the nitrogen atom but with restricted orientational freedom due to the constraining effects of the ring system [19] [20]. The three hydrogen atoms bonded to the protonated nitrogen can adopt various rotational orientations, but these are limited by steric interactions with the ring and the ester group.

The carboxylate ester moiety exhibits the most conformational flexibility within the molecule, primarily through rotation around the carbon-carbon bond connecting the carbonyl to the cyclopropane ring and rotation around the ester oxygen-carbon bonds [28] [29]. However, these rotations are constrained by steric interactions and electronic effects arising from the proximity of the amino group and the ring system [29]. The preferred conformational states tend to minimize steric clashes between the ethyl ester chain and the other molecular components while maintaining favorable electronic arrangements.

Intramolecular interactions play a significant role in determining the preferred conformational states of ethyl 1-aminocyclopropanecarboxylate hydrochloride. Potential hydrogen bonding between the protonated amino group and the carbonyl oxygen of the ester can stabilize certain conformational arrangements, although the geometric constraints of the cyclopropane ring limit the accessibility of such interactions [39]. The ionic nature of the hydrochloride salt also introduces electrostatic considerations that influence the overall molecular conformation and intermolecular packing in the solid state [20] [31].

Conformational AspectDegree of FreedomEnergy BarrierStructural Impact
Cyclopropane RingNone (rigid) [13] [12]No rotation possibleFixed planar geometry
Amino Group RotationLimited [19]Low (~2-3 kcal/mol)Multiple NH orientations
Ester C-C RotationModerate [28]~15 kcal/molExtended/folded states
Ethyl Chain RotationHigh [28]Low (~3-5 kcal/mol)Multiple conformers

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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